potassium (S)-((4-(tert-butoxycarbonyl)-3-methylpiperazin-1-yl)methyl)trifluoroborate
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Overview
Description
Potassium (S)-((4-(tert-butoxycarbonyl)-3-methylpiperazin-1-yl)methyl)trifluoroborate is a specialized organoboron compound. Organoboron compounds, particularly potassium trifluoroborates, have gained significant attention due to their stability, ease of handling, and versatility in various chemical reactions . This compound is particularly notable for its applications in synthetic organic chemistry, where it serves as a valuable reagent in cross-coupling reactions.
Preparation Methods
The synthesis of potassium (S)-((4-(tert-butoxycarbonyl)-3-methylpiperazin-1-yl)methyl)trifluoroborate typically involves the reaction of the corresponding boronic acid or ester with potassium hydrogen fluoride (KHF2). This method is preferred due to its simplicity and the stability of the resulting trifluoroborate salt . The general reaction conditions involve the use of an inert atmosphere, such as nitrogen or argon, to prevent moisture from affecting the reaction. The reaction is usually carried out at room temperature, and the product is isolated by filtration and washing with cold water.
Chemical Reactions Analysis
Potassium (S)-((4-(tert-butoxycarbonyl)-3-methylpiperazin-1-yl)methyl)trifluoroborate undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This is the most common reaction, where the compound acts as a nucleophilic partner in the presence of a palladium catalyst and a base. .
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to cross-coupling reactions.
Substitution Reactions: It can participate in substitution reactions, where the trifluoroborate group is replaced by other functional groups under appropriate conditions.
Scientific Research Applications
Potassium (S)-((4-(tert-butoxycarbonyl)-3-methylpiperazin-1-yl)methyl)trifluoroborate has a wide range of applications in scientific research:
Mechanism of Action
The primary mechanism by which potassium (S)-((4-(tert-butoxycarbonyl)-3-methylpiperazin-1-yl)methyl)trifluoroborate exerts its effects is through its role as a nucleophilic reagent in cross-coupling reactions. In the Suzuki-Miyaura coupling, the compound undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired product . The trifluoroborate group is hydrolyzed in situ to the corresponding boronic acid, which then participates in the reaction .
Comparison with Similar Compounds
Potassium (S)-((4-(tert-butoxycarbonyl)-3-methylpiperazin-1-yl)methyl)trifluoroborate is unique among organoboron compounds due to its stability and ease of handling. Similar compounds include:
Potassium phenyltrifluoroborate: Used in similar cross-coupling reactions but with different reactivity profiles.
Potassium 4-tert-butylphenyltrifluoroborate: Another stable trifluoroborate salt used in organic synthesis.
Potassium alkyltrifluoroborates: These compounds are used for alkylation reactions and have similar stability and reactivity.
Biological Activity
Potassium (S)-((4-(tert-butoxycarbonyl)-3-methylpiperazin-1-yl)methyl)trifluoroborate is a boron-containing compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological activity, mechanisms of action, and relevant research findings.
- Chemical Name: this compound
- CAS Number: 936329-97-4
- Molecular Formula: C11H21BF3KN2O2
- Molecular Weight: 306.17 g/mol
Synthesis
The synthesis of this compound typically involves the following steps:
- Formation of the Piperazine Ring: The piperazine structure is synthesized using di-tert-butyl dicarbonate (Boc2O) to introduce the Boc protecting group.
- Attachment of the Trifluoroborate Group: The trifluoroborate moiety is introduced through a reaction involving boron trifluoride and the piperazine derivative.
- Final Deprotection: The Boc group is removed under mild acidic conditions to yield the active compound.
The biological activity of this compound may involve interactions with various molecular targets, including enzymes and receptors. The trifluoroborate group can enhance the compound's stability and solubility, facilitating its interaction with biological systems.
Pharmacological Properties
Research indicates that compounds similar to this compound exhibit several pharmacological properties:
- Enzyme Inhibition: Studies have shown that organotrifluoroborates can act as non-covalent, competitive inhibitors of serine proteases like trypsin and α-chymotrypsin, suggesting potential applications in therapeutic settings .
- Antinociceptive Effects: In vivo studies on related compounds have demonstrated antinociceptive properties, indicating potential use in pain management .
- Toxicological Profile: Toxicological investigations revealed that certain trifluoroborates did not significantly alter liver and kidney function markers in animal models, suggesting a favorable safety profile at specific dosages .
Study on Organotrifluoroborates
A study focused on potassium thiophene-3-trifluoroborate indicated that organotrifluoroborates could serve as enzyme inhibitors without significant toxicity at tested doses (25, 50, and 100 mg/kg). Parameters such as liver and kidney enzyme activities remained stable compared to control groups .
In Vivo Antinociceptive Study
In an investigation assessing the antinociceptive properties of related compounds, researchers administered varying doses to mice and evaluated behavioral responses to pain stimuli. Results showed a dose-dependent reduction in pain response, supporting the potential therapeutic use of such compounds in pain management .
Data Tables
Property | Value |
---|---|
CAS Number | 936329-97-4 |
Molecular Formula | C11H21BF3KN2O2 |
Molecular Weight | 306.17 g/mol |
Mechanism of Action | Enzyme inhibition |
Potential Applications | Pain management, enzyme inhibition |
Properties
Molecular Formula |
C11H21BF3KN2O2 |
---|---|
Molecular Weight |
320.20 g/mol |
IUPAC Name |
potassium;trifluoro-[[(3S)-3-methyl-4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]methyl]boranuide |
InChI |
InChI=1S/C11H21BF3N2O2.K/c1-9-7-16(8-12(13,14)15)5-6-17(9)10(18)19-11(2,3)4;/h9H,5-8H2,1-4H3;/q-1;+1/t9-;/m0./s1 |
InChI Key |
FYDLILWCDOAVCW-FVGYRXGTSA-N |
Isomeric SMILES |
[B-](CN1CCN([C@H](C1)C)C(=O)OC(C)(C)C)(F)(F)F.[K+] |
Canonical SMILES |
[B-](CN1CCN(C(C1)C)C(=O)OC(C)(C)C)(F)(F)F.[K+] |
Origin of Product |
United States |
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